molecular formula C3H8O2S B045573 3-(Sulfanyloxy)propane-1,2-diol CAS No. 120785-95-7

3-(Sulfanyloxy)propane-1,2-diol

Cat. No.: B045573
CAS No.: 120785-95-7
M. Wt: 124.16 g/mol
InChI Key: NSFBCFDJXRVLEE-UHFFFAOYSA-N
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Description

3-(Sulfanyloxy)propane-1,2-diol is an organic compound with the molecular formula C3H8O3S It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is replaced by a sulfanyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sulfanyloxy)propane-1,2-diol typically involves the reaction of propane-1,2-diol with a sulfonating agent. One common method is the reaction of propane-1,2-diol with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Sulfanyloxy)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfanyloxy group back to a hydroxyl group.

    Substitution: The sulfanyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Propane-1,2-diol.

    Substitution: Various substituted propane-1,2-diol derivatives.

Scientific Research Applications

3-(Sulfanyloxy)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol: A simple diol with two hydroxyl groups.

    Propane-1,3-diol: Another diol with hydroxyl groups at different positions.

    Ethylene glycol: A diol with two hydroxyl groups on adjacent carbon atoms.

Uniqueness

3-(Sulfanyloxy)propane-1,2-diol is unique due to the presence of the sulfanyloxy group, which imparts distinct chemical properties and reactivity compared to other diols. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-sulfanyloxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S/c4-1-3(5)2-6-7/h3-5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFBCFDJXRVLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COS)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603170
Record name 3-(Sulfanyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120785-95-7
Record name 3-(Sulfanyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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